molecular formula C26H26N2O4 B556407 AC-Gln(trt)-OH CAS No. 163277-79-0

AC-Gln(trt)-OH

Cat. No.: B556407
CAS No.: 163277-79-0
M. Wt: 430.5 g/mol
InChI Key: FYRZQQXVIHKJKQ-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AC-Gln(trt)-OH, also known as N-acetyl-L-glutamine, is a derivative of the amino acid glutamine. It is commonly used in peptide synthesis and serves as a building block for more complex molecules. The compound is characterized by the presence of a trityl (trt) protecting group, which is used to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-Gln(trt)-OH typically involves the protection of the amino group of glutamine with a trityl group. This is achieved through a reaction with trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The resulting compound is then purified through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the precise control of reaction conditions and the efficient production of the compound. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

AC-Gln(trt)-OH undergoes various chemical reactions, including:

    Deprotection: The trityl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino group.

    Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains.

    Hydrolysis: Under basic conditions, the acetyl group can be hydrolyzed to yield free glutamine.

Common Reagents and Conditions

    Trifluoroacetic Acid: Used for the deprotection of the trityl group.

    Dicyclohexylcarbodiimide (DCC): Commonly used in peptide coupling reactions.

    Sodium Hydroxide: Used for the hydrolysis of the acetyl group.

Major Products Formed

    Free Glutamine: Formed upon hydrolysis of the acetyl group.

    Peptide Chains: Formed through coupling reactions with other amino acids or peptides.

Scientific Research Applications

AC-Gln(trt)-OH has a wide range of applications in scientific research, including:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Biological Studies: Employed in studies of protein structure and function, as well as in the development of peptide-based drugs.

    Medical Research: Investigated for its potential therapeutic applications, including its role in enhancing immune function and promoting muscle recovery.

    Industrial Applications: Used in the production of peptide-based materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of AC-Gln(trt)-OH is primarily related to its role as a precursor in peptide synthesis. The trityl group protects the amino group during chemical reactions, allowing for the selective formation of peptide bonds. Upon deprotection, the free amino group can participate in further reactions, facilitating the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

    N-acetyl-L-glutamine: Similar in structure but lacks the trityl protecting group.

    N-acetyl-L-asparagine: Another amino acid derivative with similar applications in peptide synthesis.

    N-acetyl-L-glutamic acid: Used in similar synthetic routes but has different functional groups.

Uniqueness

AC-Gln(trt)-OH is unique due to the presence of the trityl protecting group, which provides selective protection of the amino group during chemical reactions. This allows for greater control and precision in peptide synthesis, making it a valuable tool in the field of organic chemistry.

Properties

IUPAC Name

(2S)-2-acetamido-5-oxo-5-(tritylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4/c1-19(29)27-23(25(31)32)17-18-24(30)28-26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,23H,17-18H2,1H3,(H,27,29)(H,28,30)(H,31,32)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRZQQXVIHKJKQ-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101271334
Record name N2-Acetyl-N-(triphenylmethyl)-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163277-79-0
Record name N2-Acetyl-N-(triphenylmethyl)-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163277-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-Acetyl-N-(triphenylmethyl)-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AC-Gln(trt)-OH
Reactant of Route 2
Reactant of Route 2
AC-Gln(trt)-OH
Reactant of Route 3
Reactant of Route 3
AC-Gln(trt)-OH
Reactant of Route 4
Reactant of Route 4
AC-Gln(trt)-OH
Reactant of Route 5
Reactant of Route 5
AC-Gln(trt)-OH
Reactant of Route 6
Reactant of Route 6
AC-Gln(trt)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.